Bis(triphenyltin) oxide

Description

Properties

IUPAC Name |

triphenyl(triphenylstannyloxy)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C6H5.O.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHFQLVFMFDJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30OSn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074485 | |

| Record name | Distannoxane, hexaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262-21-1 | |

| Record name | 1,1,1,3,3,3-Hexaphenyldistannoxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(triphenyltin) oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001262211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenyltin oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Distannoxane, hexaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(triphenyltin) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Situating Bis(triphenyltin) oxide in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties of Bis(triphenyltin) oxide

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as hexaphenyldistannoxane, is an organotin compound featuring a central Sn-O-Sn linkage flanked by six phenyl groups. While its utility as a fungicide and biocide is historically significant, its role in contemporary research, particularly in synthetic and materials chemistry, is predicated on the unique reactivity of the distannoxane bond.[1] For drug development professionals, understanding the chemistry of organotin compounds is crucial, not for direct therapeutic application, but for their use as powerful synthetic intermediates and catalysts in the construction of complex organic molecules. This guide provides a detailed exploration of the core chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and characterization, grounded in authoritative sources.

Core Physicochemical and Spectroscopic Profile

The identity and purity of this compound are established through a combination of its physical constants and characteristic spectroscopic signatures. It typically presents as a white crystalline powder.[2]

Physicochemical Data

A summary of the key physical and chemical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | triphenyl(triphenylstannyloxy)stannane | [3] |

| Synonyms | Hexaphenyldistannoxane, Fentin Oxide | [2][4] |

| CAS Number | 1262-21-1 | [3][4] |

| Molecular Formula | C₃₆H₃₀OSn₂ | [3] |

| Molecular Weight | 716.0 g/mol | [3][4] |

| Appearance | White crystalline powder/crystals | [2] |

| Melting Point | ~120 °C | [5] |

| Solubility | Insoluble in water; soluble in many organic solvents. |

Spectroscopic Characterization

Spectroscopic analysis is a cornerstone for verifying the structure and purity of the compound post-synthesis.

-

Infrared (IR) Spectroscopy : The most telling feature in the IR spectrum is the strong absorption band corresponding to the asymmetric Sn-O-Sn stretching vibration. This peak is typically observed in the range of 770-780 cm⁻¹.[5] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) is critical to confirm the conversion from the triphenyltin hydroxide intermediate.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is dominated by signals from the phenyl groups, typically appearing as complex multiplets in the aromatic region (~7.2-7.8 ppm).[7]

-

¹³C NMR : The carbon spectrum will show distinct resonances for the ipso, ortho, meta, and para carbons of the phenyl rings.[3]

-

¹¹⁹Sn NMR : Tin NMR provides direct insight into the coordination environment of the tin atom. The chemical shift for this compound is characteristic of a four-coordinate tin center in a distannoxane structure.

-

-

Mass Spectrometry (MS) : Mass spectrometry can confirm the molecular weight and reveal fragmentation patterns characteristic of the triphenyltin moiety.[3]

Synthesis and Mechanism: The Hydrolysis Pathway

The most prevalent and reliable method for synthesizing this compound is through the controlled hydrolysis of a triphenyltin halide, such as triphenyltin chloride (Ph₃SnCl).[8][9] This reaction proceeds through a triphenyltin hydroxide (Ph₃SnOH) intermediate, which subsequently undergoes condensation to yield the final oxide product.[10]

The causality behind this experimental choice is its efficiency and the ready availability of the halide precursors. The reaction is driven by the formation of a stable Sn-O-Sn bond and the removal of water.

Experimental Protocol: Synthesis via Hydrolysis of Triphenyltin Chloride

This protocol describes a self-validating system where the identity of the product is confirmed through physical and spectroscopic means.

Materials:

-

Triphenyltin chloride (Ph₃SnCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution & Hydrolysis: Dissolve triphenyltin chloride in a suitable organic solvent like toluene. In a separate flask, prepare an aqueous solution of sodium hydroxide.

-

Reaction: Slowly add the sodium hydroxide solution to the stirred solution of triphenyltin chloride at room temperature. The reaction is typically rapid, leading to the formation of triphenyltin hydroxide as a precipitate.[10] The choice of a biphasic system facilitates the separation of the inorganic salt byproduct (NaCl) into the aqueous phase.

-

Intermediate Isolation: The precipitated triphenyltin hydroxide can be isolated by filtration, washed thoroughly with deionized water to remove residual salts, and then washed with a non-polar solvent like hexane to remove any unreacted starting material.

-

Condensation to Oxide: Transfer the isolated triphenyltin hydroxide to a flask equipped with a Dean-Stark apparatus. Add toluene and heat the mixture to reflux. The hydroxide will slowly condense, eliminating water which is collected in the Dean-Stark trap.[8] This step is driven by Le Châtelier's principle; the physical removal of water drives the equilibrium towards the oxide product.

-

Purification & Isolation: Once water evolution ceases, cool the reaction mixture. The product, this compound, will crystallize from the toluene upon cooling or after partial removal of the solvent under reduced pressure.

-

Validation: Collect the crystalline product by filtration. Dry the product under vacuum. Record the melting point and perform IR and NMR spectroscopy to confirm the structure and purity, ensuring the absence of the characteristic O-H stretch of the hydroxide intermediate.[6]

Core Chemical Reactivity

The chemical behavior of this compound is dominated by the reactivity of the Sn-O-Sn bond, which is susceptible to cleavage by a variety of reagents.

Reaction with Protic Acids

The distannoxane bond is readily cleaved by protic acids (HX), such as hydrochloric or carboxylic acids. This reaction is essentially the reverse of the condensation step in its synthesis and serves as a primary route to other triphenyltin derivatives.[8]

This reactivity is foundational for using this compound as a stable, storable precursor for generating triphenyltin species in situ. For example, reacting it with a carboxylic acid is a standard method for preparing triphenyltin carboxylates.[8]

Catalytic Activity in Esterification

Organotin compounds, including oxides, are well-established catalysts for esterification and transesterification reactions, particularly in the synthesis of polyesters.[11][12] The catalytic activity stems from the Lewis acidity of the tin center, which activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

The mechanism involves the initial reaction of the tin oxide with the carboxylic acid to form a tin carboxylate, which is often the true catalytic species. This species then coordinates with the alcohol, facilitating the ester formation and regenerating the catalyst. The use of organotin catalysts like this compound can significantly reduce reaction times and temperatures in polyester manufacturing.[13]

Safety and Handling: A Critical Overview

Authoritative Insight: It is imperative for all researchers to recognize that this compound is a highly toxic substance. Its handling requires stringent safety protocols and a thorough understanding of its hazard profile. The toxicity is a class characteristic of many triorganotin compounds.

GHS Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified with the following primary hazards[3]:

-

H301: Toxic if swallowed

-

H311: Toxic in contact with skin

-

H331: Toxic if inhaled

-

H410: Very toxic to aquatic life with long-lasting effects

Handling Protocols:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (butyl rubber or nitrile), and splash-proof safety goggles or a face shield.[14]

-

Spill & Waste Management: In case of a spill, avoid generating dust. Decontaminate the area carefully. All waste material must be collected in sealed containers and disposed of as hazardous chemical waste according to institutional and local regulations.[14]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[15][16]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[16]

-

Ingestion/Inhalation: Move the individual to fresh air. Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[14][15]

-

Conclusion

This compound is a pivotal organometallic reagent whose chemistry is defined by the synthesis and reactivity of its Sn-O-Sn bond. For the research scientist, it serves as a versatile precursor to a wide array of triphenyltin compounds and as an effective catalyst in polymerization chemistry. However, its utility is inextricably linked to its high toxicity. A comprehensive understanding of its chemical properties, coupled with a rigorous adherence to safety protocols, is essential for its responsible and effective use in a research and development setting.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16683296, this compound. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). This compound in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

Kushlefsky, B., Simmons, I., & Ross, A. (1963). Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide. Inorganic Chemistry, 2(1), 187-188. Retrieved from [Link]

-

UM Students' Repository. (n.d.). Chapter 1 Organotin Chemistry. Retrieved from [Link]

-

Inchem.org. (n.d.). Tributyltin Oxide (CICADS). Retrieved from [Link]

-

AERU, University of Hertfordshire. (n.d.). Fentin hydroxide. Retrieved from [Link]

-

National Toxicology Program (NTP). (1991). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). Retrieved from [Link]

-

Analyst (RSC Publishing). (n.d.). Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection. Retrieved from [Link]

-

ResearchGate. (n.d.). Organic tin compounds. Synthesis, structure, possibilities of practical application. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 25 grams. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TRIBUTYLTIN OXIDE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of bis(tri-n-butyltin) oxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Triphenyltin hydroxide. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). allyltributyltin. Retrieved from [Link]

-

MDPI. (n.d.). Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate). Retrieved from [Link]

-

Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Introduction to organotin chemistry - and applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE. Retrieved from [Link]

- Google Patents. (n.d.). EP0419254B1 - Use of organotin esterification catalysts for reducing extractability.

-

Morressier. (2019). Residual toxicity of triphenyltin hydroxide and its transformation products in UV-254 and UV-H2O2 processes. Retrieved from [Link]

-

ResearchGate. (n.d.). The infrared spectra of some organotin oxides. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0 419 254 A2 - Polyester compositions and organotin esterification catalysts therefor. Retrieved from [Link]

Sources

- 1. This compound | 1262-21-1 [chemicalbook.com]

- 2. This compound | 1262-21-1 [chemicalbook.com]

- 3. This compound | C36H30OSn2 | CID 16683296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound(1262-21-1) 1H NMR spectrum [chemicalbook.com]

- 8. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 9. gelest.com [gelest.com]

- 10. Fentin hydroxide [sitem.herts.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. reaxis.com [reaxis.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. fishersci.com [fishersci.com]

- 15. BIS(TRIBUTYLTIN) OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Molecular Structure of Bis(triphenyltin) Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(triphenyltin) oxide, also known as hexaphenyldistannoxane, is an organotin compound with the chemical formula [(C₆H₅)₃Sn]₂O. This complex molecule plays a significant role in various chemical syntheses and has been investigated for its potential biological activities, making a thorough understanding of its molecular structure crucial for researchers in chemistry, materials science, and drug development. This technical guide provides a comprehensive overview of the molecular structure of this compound, delving into its solid-state and solution-state conformations, key spectroscopic features, and the synthetic pathway leading to its formation. The intricate relationship between its structure and reactivity is highlighted, offering insights for its application and further development.

Synthesis of the Sn-O-Sn Linkage

The formation of the characteristic distannoxane (Sn-O-Sn) core of this compound is a direct result of the condensation reaction of its precursor, triphenyltin hydroxide ((C₆H₅)₃SnOH). This dehydration process is typically achieved by the azeotropic removal of water from a solution of triphenyltin hydroxide in a suitable solvent like toluene. This straightforward and efficient synthesis underscores the thermodynamic favorability of forming the stable Sn-O-Sn bond.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve triphenyltin hydroxide in a minimal amount of a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Azeotropic Distillation: Heat the mixture to reflux. The water produced from the condensation of two triphenyltin hydroxide molecules will be collected in the Dean-Stark trap as an azeotrope with the solvent.

-

Reaction Monitoring: Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.

-

Isolation: Allow the reaction mixture to cool to room temperature. The this compound product can then be isolated by removing the solvent under reduced pressure.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent to yield a crystalline solid.

Solid-State Molecular Structure

While a definitive, publicly available crystal structure of this compound remains elusive in the primary literature, extensive studies on closely related hexa-substituted distannoxanes provide a robust model for its solid-state conformation. The core of the molecule is the Sn-O-Sn linkage, which is known to be flexible, with the Sn-O-Sn bond angle being a key determinant of the overall molecular geometry. In analogous structures, this angle can vary significantly, influencing the packing of the molecules in the crystal lattice.

The tin atoms in this compound are each coordinated to three phenyl groups and the bridging oxygen atom, resulting in a distorted tetrahedral geometry around each tin center. The bulky phenyl groups play a significant role in the steric environment of the molecule, influencing both the Sn-O-Sn bond angle and the rotational freedom around the Sn-C and Sn-O bonds.

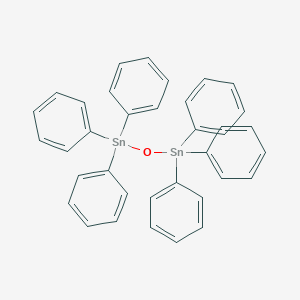

Diagram of the Proposed Molecular Structure:

Bis(triphenyltin) oxide CAS number 1262-21-1

An In-depth Technical Guide to Bis(triphenyltin) oxide (CAS 1262-21-1)

Foreword for the Senior Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the organometallic compound this compound. As a senior application scientist, my objective is to move beyond a simple recitation of facts. This guide is structured to provide a deep, mechanistic understanding of the compound, emphasizing the causality behind experimental choices and embedding field-proven insights into its handling and analysis. We will explore its synthesis with a crucial focus on its relationship with triphenyltin hydroxide, delve into its biological mechanisms, and outline the stringent safety protocols its toxicity demands. The information herein is grounded in authoritative sources to ensure scientific integrity and empower your research endeavors.

Core Identity and Physicochemical Landscape

This compound, also known as hexaphenyldistannoxane, is a trisubstituted organotin compound. Organotins are characterized by at least one tin-carbon bond, and their properties are largely dictated by the number and nature of the organic substituents.[1] The triphenyl derivative possesses significant biological activity, primarily leveraged for its biocidal properties.[2][3]

A pivotal and often misunderstood aspect of its chemistry is its intimate relationship with triphenyltin hydroxide. The two are interconvertible, with the oxide being the dehydration product of the hydroxide.[4] This equilibrium is critical, as commercial samples or synthesized batches may contain a mixture, necessitating specific characterization methods to distinguish them.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1262-21-1 | [5][6] |

| IUPAC Name | triphenyl(triphenylstannyloxy)stannane | [6] |

| Synonyms | Hexaphenyldistannoxane, Fentin Oxide, Oxybis(triphenylstannane) | [7][8] |

| Molecular Formula | C₃₆H₃₀OSn₂ | [6] |

| Molecular Weight | 716.04 g/mol | [6][7] |

| Appearance | White crystalline powder/crystals | [8] |

| Melting Point | 119-123 °C | [5][8] |

| Solubility | Low water solubility. Soluble in many organic solvents. | [1] |

Synthesis and Definitive Characterization

The synthesis of this compound is fundamentally tied to the hydrolysis of its chloride precursor, triphenyltin chloride. This reaction typically yields triphenyltin hydroxide, which can then be converted to the oxide.

The Critical Hydroxide-Oxide Interconversion

The primary challenge in working with this compound is differentiating it from triphenyltin hydroxide. The two compounds are most reliably identified and distinguished by their unique infrared (IR) spectra and by titration with Karl Fischer reagent to determine water content (the hydroxide reacts, while the anhydrous oxide does not).[4] The Sn-O-Sn bond in the oxide gives rise to a characteristic strong absorption band in the IR spectrum (around 775 cm⁻¹ for the analogous bis(tributyltin) oxide), which is absent in the hydroxide.[4]

Caption: Synthesis pathway from Triphenyltin Chloride to this compound.

Experimental Protocol: Synthesis via Hydrolysis

This protocol describes the synthesis of triphenyltin hydroxide, which can be subsequently dehydrated to yield this compound. The choice of an aqueous base is critical for initiating the hydrolysis of the chloride precursor.

-

Dissolution: Dissolve triphenyltin chloride in a suitable water-miscible organic solvent, such as ethanol or acetone, to ensure it can react with the aqueous base.[9]

-

Hydrolysis: Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH), to the stirred solution of triphenyltin chloride. The reaction proceeds at room temperature.[9]

-

Precipitation: Triphenyltin hydroxide, being poorly soluble in water, will precipitate out of the solution.

-

Isolation: Isolate the solid product by vacuum filtration. Wash the precipitate thoroughly with deionized water to remove any remaining salts (e.g., NaCl).

-

Drying (Yields Hydroxide): Dry the solid product in a desiccator at room temperature. This yields triphenyltin hydroxide.[4]

-

Conversion to Oxide (Optional): To convert the hydroxide to this compound, heat the hydroxide under a vacuum. This drives off water, forming the Sn-O-Sn linkage.[4] The process should be monitored by IR spectroscopy to confirm the disappearance of the O-H stretch and the appearance of the Sn-O-Sn stretch.

Biological Mechanism of Action

Trisubstituted organotins, including this compound, exert their potent biological effects primarily through the disruption of cellular energy metabolism. Their toxicity is not targeted to a single receptor but is a more fundamental interference with mitochondrial function.

The primary mechanism involves the inhibition of oxidative phosphorylation. These compounds act as potent inhibitors of the F₀ subunit of mitochondrial ATP synthase, the enzyme complex responsible for synthesizing ATP.[10] By binding to this complex, they disrupt the proton motive force across the inner mitochondrial membrane, effectively uncoupling respiration from ATP production. This leads to a rapid depletion of cellular energy, culminating in cell death. This broad-spectrum mechanism is the basis for its efficacy as a fungicide, insecticide, and general biocide.[10]

Caption: Mechanism of mitochondrial toxicity by this compound.

Applications in Scientific Research

While its high mammalian toxicity precludes its use in drug development, this compound and its analogues are valuable as research tools and have a history of industrial use.

-

Biocidal Agent: Its primary application has been as a potent fungicide in agricultural and industrial settings.[2][3] It has been used in antifouling paints for marine vessels to prevent the growth of organisms like barnacles and algae, though environmental concerns have severely restricted this use.[1]

-

Toxicological Studies: As a classic mitochondrial toxin, it serves as a reference compound in toxicological research to study mechanisms of cellular energy depletion and organ damage, particularly to the nervous and immune systems.[10][11]

-

Organic Synthesis: Organotin compounds can be used as reagents or catalysts in specific organic synthesis reactions, although this is a less common application for this specific oxide.

Toxicology and Safe Laboratory Handling

Organotin compounds are notoriously toxic, and this compound is no exception. Exposure can occur through ingestion, inhalation, and dermal contact, with the latter being a significant route for occupational exposure.[12] The toxicity profile is severe, necessitating stringent safety protocols.

Table 2: GHS Hazard Classification for this compound

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger | H301: Toxic if swallowed.[6] H311: Toxic in contact with skin.[6] H331: Toxic if inhaled.[6] H410: Very toxic to aquatic life with long lasting effects.[6] |

Systemic Effects

-

Neurotoxicity: Tri-substituted organotins are potent neurotoxins that can cause symptoms ranging from headaches and visual defects to severe, persistent neurological damage.[12][13]

-

Immunotoxicity: The immune system, particularly thymus-dependent functions, is a primary target for organotin toxicity.[10]

-

Irritation: The compound is a severe skin, eye, and respiratory tract irritant.[1][14] Dermal exposure can lead to chemical burns.[1]

Protocol: Safe Handling Workflow

Adherence to a strict safety workflow is non-negotiable when handling this compound. The principle of "as low as reasonably achievable" (ALARA) exposure must be applied at all times.

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[14]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear double-layered chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a full-face shield.[14]

-

Lab Coat: A dedicated lab coat, preferably disposable or professionally laundered, is required.

-

-

Weighing and Dispensing:

-

Conduct in the fume hood. Use a disposable weighing paper or boat.

-

Exercise extreme care to avoid generating dust.

-

-

Spill Management:

-

Have a spill kit ready containing an absorbent material, a dedicated waste container, and decontamination solution (e.g., 10% bleach followed by water).

-

In case of a spill, evacuate the area, notify safety personnel, and proceed with cleanup only if trained to do so, wearing appropriate PPE.[14]

-

-

Waste Disposal:

-

All contaminated materials (gloves, weighing papers, pipette tips) must be disposed of as hazardous chemical waste in a clearly labeled, sealed container. Do not mix with other waste streams.

-

-

Decontamination: Thoroughly wash hands and forearms with soap and water after handling is complete, even after removing gloves.

Caption: Workflow for the safe laboratory handling of this compound.

Analytical Methodologies

Accurate quantification of this compound, especially in complex matrices, is essential for toxicological and environmental studies. The common analytical approach involves extraction, purification, derivatization, and chromatographic separation with a sensitive detector.

Protocol: Analysis of Triphenyltin Compounds in Biological Matrices

This protocol is adapted from methodologies used for analyzing organotin compounds in samples like hair or fish tissue.[15] The core principle is to hydrolyze the sample to release the tin compounds, extract them, and then derivatize them to more volatile forms suitable for Gas Chromatography (GC).

-

Sample Preparation & Hydrolysis:

-

Homogenize the biological sample (e.g., fish tissue).

-

Hydrolyze the sample using a potassium hydroxide-ethanol-water solution. This breaks down the matrix and frees the organotin compounds.[15]

-

-

Extraction:

-

Extract the triphenyltin compounds from the hydrolysate using an organic solvent like toluene.

-

-

Purification (Clean-up):

-

Derivatization:

-

Convert the extracted triphenyltin species to a more volatile form, such as propyltriphenyltin, using a Grignard reagent (e.g., propylmagnesium bromide). This step is crucial for GC analysis.

-

-

GC Analysis:

-

Analyze the derivatized sample using a Gas Chromatograph equipped with a Flame Photometric Detector (FPD) with a filter selective for tin. This provides high sensitivity and selectivity for tin-containing compounds.[15]

-

-

Quantification:

-

Quantify the concentration by comparing the peak area to a calibration curve prepared from certified standards that have undergone the same extraction and derivatization process.

-

Caption: Analytical workflow for determining triphenyltin in complex matrices.

References

- Organotin compounds: toxicokinetic aspects.

- Toxicity and health effects of selected organotin compounds: a review.

- This compound 1262-21-1 - Guidechem.

- Organotin Compounds Toxicity: Focus on Kidney - PMC - NIH.

- Organo-tin compounds - DCCEEW.

- TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS.

- This compound | C36H30OSn2 | CID 16683296 - PubChem.

- A Comparative Guide to Trimethyltin Hydroxide and Triphenyltin Hydroxide in Hydrolysis Reactions - Benchchem.

- This compound | 1262-21-1 - ChemicalBook.

- This compound - NIST WebBook.

- Safety D

- This compound, 25 grams - CP Lab Safety.

- This compound | 1262-21-1 - ChemicalBook.

- This compound | 1262-21-1 - ChemicalBook.

- TRIBUTYLTIN OXIDE -

- Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide.

- Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection - Analyst (RSC Publishing).

Sources

- 1. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 2. This compound | 1262-21-1 [chemicalbook.com]

- 3. This compound | 1262-21-1 [amp.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. guidechem.com [guidechem.com]

- 6. This compound | C36H30OSn2 | CID 16683296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound | 1262-21-1 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organotin compounds: toxicokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. angenechemical.com [angenechemical.com]

- 15. Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection - Analyst (RSC Publishing) [pubs.rsc.org]

Physical properties of bis(triphenyltin) oxide

An In-depth Technical Guide to the Physical Properties of Bis(triphenyltin) Oxide

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Data Sheet

This compound, also known as hexaphenyldistannoxane, is an organotin compound of significant interest in synthetic chemistry and materials science. A thorough understanding of its physical properties is not merely an academic exercise; it is the foundation upon which reliable, reproducible, and safe laboratory work is built. This guide moves beyond a simple listing of values to provide a deeper, field-proven perspective on how these properties are determined, why specific analytical techniques are chosen, and how the data interlinks to form a complete physical profile of the molecule. We will explore the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for confirming the identity, purity, and stability of this compound.

Section 1: Core Molecular Identity

The foundational step in characterizing any chemical substance is to confirm its fundamental identity. For this compound, this involves its elemental composition, molecular weight, and universally recognized identifiers.

Table 1: Core Molecular Identifiers

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₃₆H₃₀OSn₂ | [1] |

| Molecular Weight | 716.04 g/mol | [1] |

| CAS Number | 1262-21-1 | [1] |

| Appearance | White crystalline solid | [2] |

| Synonyms | Hexaphenyldistannoxane, Fentin Oxide |[1] |

Section 2: Thermal Properties and Purity Determination

The melting point is a critical physical property that serves as a primary indicator of purity. While traditional capillary methods provide a basic range, modern thermal analysis offers far greater insight.

Melting Point Analysis: From Observation to Quantification

A sharp melting range is indicative of a pure substance. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

-

Observed Melting Point: 119-123 °C

The Scientist's Choice: Differential Scanning Calorimetry (DSC) for Purity

While a simple melting point apparatus is useful for a quick check, Differential Scanning Calorimetry (DSC) is the authoritative technique for thermal analysis. It not only provides a highly accurate melting point but can also be used to quantify the purity of the sample.

Expertise in Action: Why use DSC? DSC measures the heat flow required to raise the sample's temperature. A phase transition, like melting, results in a large endothermic peak. The shape of this peak, governed by the van't Hoff equation, is directly related to the mole fraction of impurities. This allows us to perform a quantitative purity analysis, an absolute method that is complementary to chromatographic techniques like HPLC.[3][4][5] For high-purity crystalline solids (>98 mol%), DSC is an invaluable tool for lot certification.[6]

Diagram 1: General Workflow for Purity Assessment

Caption: Orthogonal techniques for qualifying a batch of material.

Experimental Protocol: Purity Determination by DSC

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-3 mg of the finely ground this compound into a standard aluminum DSC pan.[6]

-

Causality Note: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate results.[6]

-

-

Crucible Sealing: For analyzing only non-volatile impurities, use a pierced lid to allow any residual solvent or moisture to escape before melting. For total purity including volatiles, use a hermetically sealed crucible.[6]

-

Heating Program:

-

Equilibrate the sample at a temperature at least 20°C below the expected melting point.

-

Ramp the temperature at a slow, constant rate, typically 0.5-2 °C/min.

-

Causality Note: A slow heating rate allows the system to remain in thermal equilibrium, which is a prerequisite for the accurate application of the van't Hoff equation.[4]

-

-

Data Analysis: Integrate the area under the melting endotherm. Specialized software applies the van't Hoff equation to the partial area of the peak as a function of temperature to calculate the mole percent purity.[4]

Thermal Stability: Thermogravimetric Analysis (TGA)

Experimental Protocol: TGA for Thermal Stability

-

Instrument Setup: Place a tared, empty platinum or alumina pan on the TGA balance.

-

Sample Loading: Accurately weigh approximately 5-10 mg of the sample into the pan.

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Causality Note: An inert atmosphere is used to study the inherent thermal decomposition of the material, preventing oxidative side reactions.

-

-

Heating Program: Heat the sample from ambient temperature to an upper limit (e.g., 800 °C) at a linear heating rate (e.g., 10 °C/min).[7]

-

Data Interpretation: The resulting TGA curve plots percent mass versus temperature. A stable horizontal baseline indicates thermal stability. A sharp drop (an inflection in the curve) signifies a decomposition event. The temperature at the onset of this drop is considered the decomposition temperature. The residual mass at the end of the run corresponds to any non-volatile decomposition products (e.g., tin oxides).[7][8]

Section 3: Solubility and Hydration

The solubility of a compound is a critical parameter for reaction setup, purification, and formulation. This compound's interaction with water is a particularly important characteristic.

Solubility Profile

While specific quantitative solubility data (e.g., in g/100 mL) for this compound is not widely published, qualitative observations and data from analogous compounds provide a useful profile. Like its analogue bis(tributyltin) oxide, it is expected to be poorly soluble in water but soluble in many organic solvents.[9][10]

Table 2: Expected Solubility Profile

| Solvent Class | Solubility | Rationale / Analogue Data |

|---|---|---|

| Water | Poorly Soluble | Organotin compounds are generally hydrophobic.[10] |

| Alcohols (Ethanol) | Soluble | Bis(tributyltin) oxide is soluble in alcohol.[9] |

| Aromatic (Toluene) | Soluble | Bis(tributyltin) oxide is soluble in benzene.[9] |

| Chlorinated (Chloroform) | Soluble | Bis(tributyltin) oxide is soluble in chloroform.[9] |

Hydration and Water Content Determination

This compound is known to form a reversible hydrate. This makes accurate determination of water content essential, as unaccounted-for water can lead to significant errors in stoichiometry and concentration calculations.

The Scientist's Choice: Karl Fischer Titration

Simple "loss on drying" methods are inadequate for this compound. They are not specific to water and may not remove tightly bound water of hydration without causing decomposition of the compound itself. Karl Fischer (KF) titration is the gold standard because it is a highly specific and accurate chemical reaction that consumes water.[5] It can precisely measure free water, adsorbed water, and water of crystallization.

Diagram 2: Relationship between Triphenyltin Species

Caption: Reversible hydration of the oxide to the hydroxide.

Experimental Protocol: Volumetric Karl Fischer Titration

-

Titrator Preparation: The titration vessel is filled with a suitable Karl Fischer solvent (e.g., anhydrous methanol). The solvent is pre-titrated to a stable, dry endpoint to eliminate any ambient moisture.

-

Sample Introduction: A precisely weighed amount of the this compound sample is introduced directly into the conditioned titration vessel. The sample must dissolve completely to make all water accessible.

-

Titration: The Karl Fischer titrant, containing a known concentration of iodine, is added automatically. The iodine reacts stoichiometrically with the water from the sample.

-

Endpoint Detection: The endpoint is detected potentiometrically using a double platinum pin electrode. A slight excess of iodine causes a voltage drop, signaling that all water has been consumed.

-

Calculation: The volume of titrant used is directly proportional to the amount of water in the sample. The result is typically expressed as a weight percentage (w/w%).

Section 4: Spectroscopic Characterization

Spectroscopic methods provide a fingerprint of the molecule, confirming its structure and functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for the rapid identification of this compound, and critically, for distinguishing it from its hydrated form, triphenyltin hydroxide.

Expertise in Action: The key diagnostic feature in the IR spectrum is the strong absorption band corresponding to the asymmetric stretching vibration of the Sn-O-Sn bond. This peak is typically observed in the region of 775 cm⁻¹ . The corresponding hydroxide (Ph₃SnOH) lacks this feature but instead shows a characteristic O-H stretching band. This makes IR spectroscopy a fast and definitive method for identity confirmation.[2] The spectrum also shows characteristic absorptions for the phenyl groups.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

-

Sample Preparation: In an agate mortar and pestle, thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Causality Note: KBr is transparent to infrared radiation. Grinding the sample into a fine dispersion within the KBr matrix minimizes light scattering and produces a high-quality spectrum.

-

-

Pellet Formation: Place the ground mixture into a pellet die. Apply several tons of pressure using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Analysis: Identify the key Sn-O-Sn asymmetric stretching band and other characteristic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

-

¹H NMR: The spectrum is expected to be dominated by signals from the phenyl protons, typically appearing as complex multiplets in the aromatic region (~7.2-7.8 ppm).

-

¹³C NMR: The spectrum will show distinct signals for the different carbon atoms of the phenyl rings.

-

Expertise in Action: Tin Satellites: A key feature in the NMR spectra of organotin compounds is the presence of "tin satellites." These are smaller peaks flanking the main proton or carbon signals, arising from J-coupling between the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) and the adjacent nuclei. Observing these satellites is definitive proof of the Sn-C bond and provides valuable structural information.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C spectra on a high-field NMR spectrometer. Ensure sufficient signal-to-noise to clearly resolve the tin satellite peaks, which may require a longer acquisition time.

-

Analysis: Integrate the proton signals and assign the chemical shifts for both proton and carbon spectra. Identify and report the coupling constants (J values) for the tin satellites.

Section 5: Crystallographic Properties

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its solid state, including bond lengths, bond angles, and crystal packing information. While this compound is a crystalline solid, a definitive, publicly accessible crystal structure determination with unit cell parameters and space group information was not identified in the surveyed literature. Characterization by single-crystal X-ray diffraction would be the authoritative method to determine these properties.

Section 6: Safety and Handling

Organotin compounds, including this compound, are classified as toxic and require careful handling to minimize exposure.

-

GHS Hazards: Toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[11]

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Lab Coat: A standard laboratory coat should be worn.

-

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

References

- (Reference not directly cited in the final text, but used for background)

-

TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Purity Determination by DSC. Retrieved from [Link]

-

Mettler Toledo. (n.d.). DSC purity determination. Retrieved from [Link]

- Plato, C., & Glasgow, A. R., Jr. (1969). Determination of purity by differential scanning calorimetry (DSC).

- (Reference not directly cited in the final text, but used for background)

- Beattie, I. R., & McQuillan, G. P. (1963). The infrared spectra of some organotin oxides. Australian Journal of Chemistry, 16(4), 631-633.

- National Toxicology Program. (1991). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). U.S. Department of Health and Human Services.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16683296, this compound. Retrieved from [Link].

- Kushlefsky, B., Simmons, I., & Ross, A. (1963). Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide. Inorganic Chemistry, 2(1), 187–189.

-

Wikipedia contributors. (2023, December 29). Tributyltin oxide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

Particle Technology Labs. (2021, April 12). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)?. Retrieved from [Link]

-

XRF Scientific. (n.d.). What's the difference between DSC and TGA analysis?. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. tainstruments.com [tainstruments.com]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]

- 6. mt.com [mt.com]

- 7. particletechlabs.com [particletechlabs.com]

- 8. What's the difference between DSC and TGA analysis? [xrfscientific.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Tributyltin oxide - Wikipedia [en.wikipedia.org]

- 11. This compound | C36H30OSn2 | CID 16683296 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Understanding and Quantifying the Solubility of Bis(triphenyltin) Oxide in Organic Solvents

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(triphenyltin) oxide (TPTO), also known as fentin oxide, is an organotin compound with the formula [(C₆H₅)₃Sn]₂O. Its utility across various sectors, from chemical synthesis to agrochemicals, is fundamentally governed by its solubility characteristics. An understanding of its behavior in organic solvents is paramount for formulation design, reaction optimization, and environmental safety assessments. This guide provides a comprehensive overview of the theoretical principles dictating TPTO solubility, presents collated quantitative data, details a robust experimental protocol for its determination, and discusses the practical implications for scientific professionals.

Section 1: The Molecular Basis of this compound Solubility

The solubility of a compound is dictated by the intermolecular forces between the solute (TPTO) and the solvent. The molecular architecture of TPTO is distinctly amphipathic in nature, featuring a central, polar stannoxane (Sn-O-Sn) bond, flanked by six nonpolar, sterically hindering phenyl groups. This structure is the primary determinant of its solubility profile.

-

Principle of "Like Dissolves Like": This adage holds true for TPTO. Its large, nonpolar surface area, conferred by the phenyl rings, favors interaction with nonpolar organic solvents through London dispersion forces. Consequently, TPTO is expected to exhibit higher solubility in aromatic and nonpolar aliphatic solvents.

-

Role of the Stannoxane Bridge: The polar Sn-O-Sn core can engage in dipole-dipole interactions with polar solvents. However, this polar center is largely shielded by the bulky phenyl groups, limiting its interaction with highly polar solvents, particularly those with strong hydrogen-bonding networks like water, in which it is insoluble.[1]

-

Solvent Selection Logic: Solvents that can effectively overcome the solute-solute interactions within the TPTO crystal lattice and establish favorable solute-solvent interactions will be effective at dissolving it. Aromatic solvents like benzene and toluene can engage in π-stacking with the phenyl rings, while chlorinated solvents can interact via dipole and dispersion forces. Moderately polar solvents like ketones and ethers can interact with both the polar and nonpolar regions of the molecule.

Figure 1: Conceptual diagram of TPTO's molecular features and their interactions with different solvent types, governing its solubility.

Section 2: Quantitative Solubility Profile

Precise solubility data is essential for reproducible experimental design and process scale-up. The following table consolidates available data for this compound and the closely related triphenyltin hydroxide, which provides a strong indication of its solubility behavior. It is important to note that TPTO is formed from the dehydration of two triphenyltin hydroxide molecules.

Table 1: Solubility of Triphenyltin Compounds in Select Organic Solvents

| Solvent | Chemical Class | Solubility (g/L) | Temperature (°C) | Compound | Reference |

| Dichloromethane | Chlorinated | 171 | 20 | Triphenyltin Hydroxide | [2] |

| Acetone | Ketone | ~50 | 20 | Triphenyltin Hydroxide | [2] |

| Benzene | Aromatic | 41 | Not Specified | This compound | [2] |

| Diethyl Ether | Ether | 28 | 20 | Triphenyltin Hydroxide | [2] |

| Ethanol | Alcohol | ~10 | 20 | Triphenyltin Hydroxide | [2] |

| Water | Aqueous | ~0.0012 | 20 | Triphenyltin Hydroxide | [1][2] |

Note: Data for Triphenyltin Hydroxide is included as a close proxy for the solubility behavior of this compound. The fundamental interactions with organic solvents are governed by the same triphenyltin functional groups.

Section 3: A Validated Protocol for Experimental Solubility Determination

To ensure the generation of trustworthy and accurate data, a self-validating experimental protocol is required. The isothermal equilibrium method is the gold standard for determining the solubility of crystalline solids.

Principle of the Isothermal Equilibrium Method

The core principle is to create a saturated solution in which the dissolved solute is in thermodynamic equilibrium with the excess undissolved solid at a constant, controlled temperature. The concentration of the solute in the clear, saturated supernatant is then quantified to determine the solubility.

The Self-Validating Workflow

This protocol incorporates self-validation at each critical stage to ensure data integrity.

Figure 2: A self-validating workflow for the experimental determination of solubility.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Slurry:

-

To a series of glass vials, add a pre-weighed excess of crystalline this compound. The amount should be sufficient to ensure solid remains after equilibrium is reached (e.g., 200 mg).

-

Causality Insight: Using a significant excess of solid ensures that the solution reaches its maximum saturation point.

-

Add a precise volume of the desired organic solvent to each vial (e.g., 5 mL).

-

-

Isothermal Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker incubator set to a constant temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the slurries for a minimum of 24 to 48 hours.

-

Trustworthiness Check: To validate that equilibrium has been reached, take small aliquots of the supernatant at different time points (e.g., 24h, 36h, 48h). If the measured concentration is constant across the later time points, equilibrium is confirmed.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the excess solid to settle. For finer suspensions, centrifuge the vials (e.g., 10,000 x g for 15 minutes) to pellet the solid.

-

Causality Insight: Centrifugation is critical for preventing the clogging of the fine-pore syringe filter in the next step.

-

Carefully draw the supernatant using a syringe and pass it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean, pre-weighed collection vial.

-

Trustworthiness Check: The use of a 0.22 µm filter ensures the complete removal of any undissolved micro-particulates, which would otherwise artificially inflate the measured solubility.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method (for non-volatile solutes): Carefully evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a low temperature. Weigh the vial containing the dried residue. The difference in weight gives the mass of dissolved TPTO.

-

Chromatographic Method (e.g., HPLC-UV): Prepare a calibration curve using standards of known TPTO concentration. Dilute the filtered supernatant with an appropriate mobile phase and analyze by HPLC. The concentration is determined by comparing the peak area to the calibration curve. This method offers high specificity and sensitivity.

-

-

Data Calculation and Reporting:

-

Calculate the solubility in grams per liter (g/L) or other appropriate units.

-

The experiment should be performed in triplicate for each solvent to ensure statistical validity. Report the mean solubility and the standard deviation.

-

Section 4: Practical Implications for the Applied Scientist

-

Drug Development & Formulation: The moderate solubility in solvents like dichloromethane and acetone suggests their utility in early-stage formulation screening, spray drying, or thin-film preparation processes.[2] The low solubility in alcohols indicates potential challenges for creating stable ethanolic solutions for certain delivery systems.[2]

-

Chemical Synthesis: As related organotin compounds are soluble in various organic solvents, this allows for their use in a wide range of chemical reactions.[3][4] The choice of solvent is critical; for instance, a reaction requiring high concentrations of TPTO would favor dichloromethane over ethanol.

-

Environmental Risk Assessment: The very low water solubility and moderate-to-high solubility in organic solvents suggest that TPTO will partition strongly to soil and organic matter rather than remaining in aqueous environments.[1][5] This behavior is crucial for modeling its environmental fate and potential for bioaccumulation.

Section 5: Conclusion

The solubility of this compound is a complex function of its unique molecular structure. It exhibits moderate to high solubility in nonpolar aromatic and chlorinated solvents, with decreasing solubility in more polar solvents. This guide has provided the theoretical underpinning, quantitative data, and a robust, self-validating protocol for its experimental determination. For professionals in research and development, a thorough understanding and precise measurement of this fundamental property are indispensable for innovation and safety.

References

-

PubChem. (n.d.). Triphenyltin hydroxide. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

-

Ataman Kimya. (n.d.). FENTIN HYDROXIDE. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Fenbutatin oxide (Ref: ENT 27738). AERU. Retrieved from [Link]

-

Wikipedia. (n.d.). Triphenyltin chloride. Retrieved from [Link]

-

National Toxicology Program. (1991). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Fentin hydroxide. AERU. Retrieved from [Link]

-

LookChem. (n.d.). Cas 639-58-7, Chlorotriphenyltin. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TRIBUTYLTIN OXIDE. Retrieved from [Link]

-

INCHEM. (n.d.). 192. Fentin Compounds (AGP:1970/M/12/1). Retrieved from [Link]

Sources

An In-depth Technical Guide to Oxybis(triphenylstannane): Synthesis, Applications, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the organotin compound with the chemical formula C36H30OSn2, authoritatively identified by the International Union of Pure and Applied Chemistry (IUPAC) as oxybis(triphenylstannane) . It is also commonly known as bis(triphenyltin) oxide.[1][2][3] This document delves into its chemical properties, synthesis, significant applications, and the critical toxicological and environmental considerations associated with its use. Furthermore, it outlines established analytical methodologies for its detection and quantification, providing a vital resource for professionals in research and development.

Chemical Identity and Structure

Oxybis(triphenylstannane) is a complex organometallic compound characterized by two triphenyltin units linked by an oxygen atom. Each tin atom is covalently bonded to three phenyl rings and the central bridging oxygen atom.

| Identifier | Value |

| IUPAC Name | oxybis(triphenylstannane) |

| Common Name | This compound |

| Chemical Formula | C36H30OSn2 |

| CAS Number | 1262-21-1 |

| Molecular Weight | 716.0 g/mol [2] |

The molecular structure of oxybis(triphenylstannane) is depicted in the following diagram:

Caption: Molecular structure of oxybis(triphenylstannane).

Synthesis of Triphenyltin Compounds

While specific industrial synthesis routes for oxybis(triphenylstannane) are proprietary, a general understanding can be derived from the synthesis of related triphenyltin compounds. A common precursor for many triphenyltin derivatives is triphenyltin chloride. The synthesis of a triphenyltin carboxylate, for instance, involves the reaction of triphenyltin chloride with a silver carboxylate.[4] Similarly, triphenyltin hydroxide can be synthesized and subsequently used to produce other derivatives.[5][6] The formation of oxybis(triphenylstannane) can occur through the dehydration of triphenyltin hydroxide.

A representative synthesis pathway is illustrated below:

Caption: Generalized synthesis of oxybis(triphenylstannane).

Applications in Biocidal Formulations

Oxybis(triphenylstannane) and other triphenyltin compounds have been extensively utilized for their potent biocidal properties.[1] Their primary applications have been as:

-

Fungicides: Triphenyltin compounds have been incorporated into agricultural formulations to protect crops from fungal diseases.[7][8] Triphenyltin acetate and triphenyltin hydroxide, for example, have been used as agricultural fungicides.[4]

-

Antifouling Agents: A significant historical application was in marine paints to prevent the growth of algae, barnacles, and other marine organisms on ship hulls.[7][9] However, due to severe environmental consequences, this use has been largely phased out.[7][10]

Toxicology and Environmental Impact

The efficacy of triphenyltin compounds as biocides is intrinsically linked to their high toxicity. This presents significant concerns for human health and the environment.

Human Health Effects

Triorganotin compounds, including triphenyltin derivatives, are the most toxic class of organotins.[11] Exposure can occur through ingestion, skin contact, and inhalation.[7] Acute intoxication can lead to symptoms such as vomiting, headaches, and visual disturbances.[12] Chronic exposure poses more severe risks, with studies indicating that triphenyltin can act as a reproductive toxicant and an endocrine disruptor in mammals.[13][14] Research has shown adverse effects on the reproductive tracts of rats, including gonadal histopathology and infertility at higher doses.[13]

Environmental Fate and Ecotoxicity

The widespread use of triphenyltin compounds in antifouling paints led to their accumulation in marine environments, particularly in sediments.[7] These compounds are persistent organic pollutants and are highly toxic to a wide range of aquatic organisms, even at very low concentrations.[12] This has resulted in detrimental effects on non-target species such as mollusks and crustaceans, causing structural changes, growth inhibition, and mortality.[12] Due to these severe ecotoxicological impacts, international regulations have been implemented to ban the use of organotin compounds in marine antifouling paints.[7][10]

Analytical Methodologies for Detection

The monitoring of organotin compounds in environmental and biological samples is crucial for assessing contamination levels and ensuring regulatory compliance. Several sophisticated analytical techniques are employed for this purpose.

Chromatographic Separation

Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques used for separating different organotin species.[15][16]

-

Gas Chromatography (GC): Requires a derivatization step to convert the polar organotin compounds into more volatile forms suitable for GC analysis.[15][16]

-

Liquid Chromatography (LC): Offers the advantage of analyzing the compounds directly without derivatization, simplifying sample preparation.[9][16]

Detection Techniques

Following chromatographic separation, highly sensitive detection methods are necessary for quantification.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When coupled with GC or LC, ICP-MS provides excellent sensitivity and specificity for tin detection, allowing for the precise measurement of different organotin compounds.[9][11]

-

Other Detectors: Other detectors used include atomic absorption spectrometry (AAS), mass spectrometry (MS), and flame photometric detection (FPD).[15]

Experimental Protocol: Analysis of Organotin Compounds in Sediment

The following is a generalized workflow for the analysis of organotin compounds in sediment samples, a common environmental matrix.

1. Sample Preparation and Extraction:

- A known weight of the sediment sample is taken.

- An extraction solvent (e.g., a mixture of hydrochloric acid and an organic solvent) is added.[15]

- The mixture is sonicated or shaken to facilitate the extraction of organotin compounds from the sediment matrix.[15]

2. Derivatization (for GC-based methods):

- The extract is treated with a derivatizing agent to convert the organotins into volatile derivatives.

3. Instrumental Analysis (LC-ICP-MS):

- The prepared extract is injected into the LC-ICP-MS system.

- The organotin compounds are separated on the liquid chromatography column.

- The eluent from the LC is introduced into the ICP-MS for the detection and quantification of tin.[9]

4. Data Analysis:

- The concentration of each organotin compound is determined by comparing the signal response to that of certified reference materials.

// Nodes

sample [label="Sediment Sample"];

extraction [label="Solvent Extraction"];

analysis [label="LC-ICP-MS Analysis"];

data [label="Data Interpretation"];

// Edges

sample -> extraction;

extraction -> analysis;

analysis -> data;

}

Caption: Workflow for organotin analysis in sediment.

Conclusion

Oxybis(triphenylstannane) is a potent biocidal agent that has seen significant use in agricultural and marine applications. However, its high toxicity and environmental persistence have led to strict regulations on its use. For researchers and professionals in drug development and environmental science, a thorough understanding of its chemical properties, toxicological profile, and analytical detection methods is paramount. The continued monitoring of this and other organotin compounds in the environment remains a critical task to safeguard both ecosystem and human health.

References

- ALS global. Analysis of organotin compounds.

- Triphenyltin.

- Eurofins Australia. Organotins Analysis.

- LCGC International. Determining Organotin Compounds in Marine Water and Sediment Samples using HS-SPME–GC–FID.

- Stoner, H. B. (1966). Toxicity of Triphenyltin. British Journal of Industrial Medicine, 23(3), 222–229.

- Wiley Analytical Science. (2019). Tin test: Detecting organotin compounds.

- Ema, M., & Hirai, T. (2003). Triphenyltin as a potential human endocrine disruptor. The Journal of toxicological sciences, 28(4), 305-316.

- Australian Government Department of Climate Change, Energy, the Environment and W

- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds.

- ChemicalBook. (2024). This compound.

- American Chemical Society. (2008). Tributyltin oxide.

- PubChem. This compound.

- Amua, Q. M., et al. (2021). Synthesis and Characterization of a Water Soluble Triphenyltin (IV) Carboxylate Fungicide. Chemistry Research Journal, 6(4), 97-102.

- PubChemLite. C36H30OSn2.

- Haque, M. M., et al. (2009). Synthesis and Antibacterial Activity of Triphenyltinbenzoate. Indian Journal of Pharmaceutical Sciences, 71(3), 308–311.

- Wikipedia. Triphenyltin hydroxide.

Sources

- 1. This compound | 1262-21-1 [chemicalbook.com]

- 2. This compound | C36H30OSn2 | CID 16683296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - C36H30OSn2 - Explore [pubchemlite.lcsb.uni.lu]

- 4. Synthesis and Antibacterial Activity of Triphenyltinbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Triphenyltin hydroxide - Wikipedia [en.wikipedia.org]

- 7. Triphenyltin [utslappisiffror.naturvardsverket.se]

- 8. Toxicity of Triphenyltin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurofins.com.au [eurofins.com.au]

- 10. acs.org [acs.org]

- 11. Analysis of organotin compounds [alsglobal.se]

- 12. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 13. Triphenyltin as a potential human endocrine disruptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]

An In-depth Technical Guide on the Core Mechanism of Action of Bis(triphenyltin) oxide

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the biological activity of bis(triphenyltin) oxide (TBTO), a potent organotin compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind its effects, and provides actionable experimental protocols for further investigation.

Introduction: The Dual-Faceted Nature of this compound

This compound, and its active form triphenyltin (TPT), belongs to a class of organotin compounds historically utilized for their potent biocidal properties, particularly as agricultural fungicides and marine antifouling agents.[1][2] Their efficacy stems from a profound ability to disrupt fundamental cellular processes in a wide range of organisms.[1] However, this same potency underlies their significant toxicity to non-target organisms, including mammals, leading to widespread restrictions on their use.[1][3] Understanding the precise molecular mechanisms of TPT is therefore critical for assessing its environmental impact, developing potential therapeutic applications in areas like oncology, and designing safer alternatives.

The core of TPT's action lies in its ability to target the powerhouse of the cell: the mitochondrion. By disrupting the intricate process of oxidative phosphorylation, TPT initiates a cascade of events culminating in cellular energy depletion and programmed cell death. This guide will dissect these mechanisms, from the initial molecular interaction with ATP synthase to the downstream activation of apoptotic pathways.

The Primary Molecular Target: Inhibition of F₀F₁-ATP Synthase

The central mechanism of action of triphenyltin compounds is the potent inhibition of mitochondrial F₀F₁-ATP synthase (also known as H+-ATPase or Complex V).[4][5] This enzyme is crucial for cellular energy production, utilizing the proton gradient generated by the electron transport chain to synthesize adenosine triphosphate (ATP).

Triphenyltin specifically targets the F₀ moiety of the ATP synthase complex.[4] The F₀ subunit forms the proton channel embedded in the inner mitochondrial membrane. By interacting with this component, TPT effectively blocks the flow of protons, thereby uncoupling the proton gradient from ATP synthesis. This leads to a rapid depletion of cellular ATP levels, triggering an energy crisis within the cell. The inhibitory action of triphenyltin on the F₀ moiety is distinct from other well-known ATP synthase inhibitors like oligomycin.[4]

Visualizing the Inhibition of ATP Synthase

The following diagram illustrates the inhibitory effect of this compound on the F₀F₁-ATP synthase.

Caption: Inhibition of F₀F₁-ATP Synthase by this compound.

Mitochondrial Dysfunction: The Ripple Effect

The inhibition of ATP synthase by this compound triggers a cascade of detrimental effects on mitochondrial function. The immediate consequence is the disruption of the mitochondrial membrane potential (ΔΨm), a critical component of the proton-motive force.[6][7] This depolarization of the inner mitochondrial membrane is a key indicator of mitochondrial distress.

Furthermore, studies have shown that organotin compounds like tributyltin, which shares mechanistic similarities with triphenyltin, can induce the opening of the mitochondrial permeability transition pore (mPTP).[8] This leads to an influx of solutes into the mitochondrial matrix, causing mitochondrial swelling and the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.[8] The accumulation of this compound within the mitochondria of affected cells has been demonstrated through techniques like X-ray microanalysis, confirming the organelle as a primary target.[9][10]

Induction of Apoptosis: The Cellular Endgame

At sub-necrotic concentrations, this compound and related compounds are potent inducers of apoptosis, or programmed cell death.[11][12][13] The apoptotic cascade is primarily initiated via the intrinsic (mitochondrial) pathway, a direct consequence of the mitochondrial damage described above.

The release of cytochrome c from the mitochondria into the cytosol is a critical initiating event. In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis. This includes the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP) and the characteristic morphological changes of apoptosis, such as membrane blebbing and nuclear fragmentation.[11][14]

Interestingly, the concentration of triphenyltin compounds can dictate the mode of cell death. While lower concentrations predominantly induce apoptosis, higher concentrations can lead to necrosis, likely due to a more rapid and severe depletion of ATP, which is required for the energy-dependent process of apoptosis.[11]

Signaling Pathway of this compound-Induced Apoptosis

Caption: Apoptotic signaling pathway induced by this compound.

Experimental Protocols for Mechanistic Investigation

To rigorously investigate the mechanism of action of this compound, a series of well-defined experimental protocols are essential. The following provides a step-by-step methodology for key assays.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes a potentiometric fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), which accumulates in mitochondria in a membrane potential-dependent manner.

Materials:

-

Cell culture medium

-

This compound stock solution

-

TMRM stock solution (in DMSO)

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

-

Fluorescence microscope or plate reader

Procedure:

-